Thalidomide-5-NH-PEG2-NH2 (hydrochloride)
描述
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a molecule historically notorious for its teratogenicity but repurposed for its immunomodulatory and proteolysis-targeting chimera (PROTAC) applications. This compound features a thalidomide core modified with a polyethylene glycol (PEG2) linker and terminal amine groups, stabilized as a hydrochloride salt. The PEG2 spacer enhances solubility and biocompatibility, while the terminal amine facilitates conjugation to target proteins or payloads in PROTAC systems. Its primary application lies in targeted protein degradation by recruiting cereblon (CRBN), an E3 ubiquitin ligase, to induce ubiquitination and subsequent proteasomal degradation of target proteins .
属性
分子式 |
C19H25ClN4O6 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC 名称 |
5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C19H24N4O6.ClH/c20-5-7-28-9-10-29-8-6-21-12-1-2-13-14(11-12)19(27)23(18(13)26)15-3-4-16(24)22-17(15)25;/h1-2,11,15,21H,3-10,20H2,(H,22,24,25);1H |
InChI 键 |
YTSDBHCUJMOMQM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCN.Cl |
产品来源 |
United States |
准备方法
Activation of Thalidomide
The synthesis begins with the activation of thalidomide’s carboxylic acid group to enable coupling with the PEG2 linker. Common activation methods include:
- Carbodiimide-mediated coupling : Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) are used to form an active ester intermediate, enhancing the nucleophilic attack by the PEG2-NH2 linker.
- Catalyst-assisted activation : Oxyma (N-hydroxybenzotriazole) or HOBt (hydroxybenzotriazole) improve coupling efficiency by stabilizing the active ester and reducing side reactions.
| Activation Reagent | Role | Advantages |
|---|---|---|
| EDC/Oxyma | Forms active ester | High coupling efficiency, minimal byproducts |
| DCC/HOBt | Facilitates carbodiimide coupling | Compatible with sensitive functional groups |
Coupling with PEG2-NH2 Linker
The activated thalidomide is conjugated with a PEG2 linker (polyethylene glycol with two ethylene glycol units) terminated with a primary amine. Key steps include:
- Amide bond formation : The PEG2-NH2 linker reacts with the activated thalidomide carboxylic acid under mild acidic or neutral conditions (e.g., DMF or dichloromethane).
- Reaction optimization : Solvent choice (e.g., DMF, THF) and temperature (0–25°C) are critical to minimize side reactions like PEG oxidation or thalidomide dimerization.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps |
| Solvent | DMF, THF | DMF enhances solubility of polar reagents |
Purification and Salt Formation
Post-coupling, the crude product undergoes purification via:
- Column chromatography : Reverse-phase HPLC or silica gel chromatography to remove unreacted PEG2-NH2 and byproducts.
- Hydrochloride salt formation : The final product is treated with HCl in a polar solvent (e.g., methanol) to yield the hydrochloride salt, improving stability and solubility.
Comparison of PEG Linker Variants
The PEG2 linker’s length and structure significantly influence PROTAC efficacy. Below is a comparison with other PEG variants:
| Linker Type | Molecular Weight | Application | Key Advantage |
|---|---|---|---|
| PEG2-NH2 | ~305 g/mol | Short-distance targeting | Minimal steric hindrance |
| PEG3-NH2 | ~345 g/mol | Medium-distance targeting | Balanced flexibility |
| PEG4-NH2 | ~385 g/mol | Long-distance targeting | Enhanced solubility |
Research Findings :
- Thalidomide-5-PEG2-NH2 hydrochloride demonstrates optimal linker length for PROTACs targeting intracellular proteins, as shown in SOS1 degrader studies.
- Thalidomide-5-PEG4-NH2 hydrochloride (MW 485.9 g/mol) offers improved solubility but reduced efficiency in tight intracellular spaces.
Industrial-Scale Production Challenges
Scaling Up Synthesis
Industrial production requires:
Quality Control Measures
- HPLC analysis : Quantifies purity (≥95% required).
- Mass spectrometry : Confirms molecular weight (C₁₉H₂₅ClN₄O₆, MW 440.88 g/mol).
Case Studies and Research Applications
PROTAC Development for Oncology
Thalidomide-5-NH-PEG2-NH2 hydrochloride is a core component in PROTACs targeting oncogenic proteins:
Structural-Activity Relationship (SAR) Studies
- Linker length : PEG2 outperforms longer linkers (e.g., PEG3) in PROTACs requiring tight target-E3 ligase proximity.
- Amine reactivity : Terminal NH₂ ensures efficient conjugation with target protein ligands.
Optimization Strategies
化学反应分析
Hydrolysis
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) can undergo hydrolysis, similar to its parent compound thalidomide. The hydrolysis reaction primarily affects the glutarimide ring, leading to the formation of various products . The reaction can be represented as follows:
Conjugation Reactions
The terminal amine group of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) makes it an excellent candidate for conjugation reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .
Amide Bond Formation
The compound can react with carboxylic acids to form amide bonds:
This reaction is commonly used to attach the compound to target protein ligands in PROTAC synthesis .
Reductive Amination
The terminal amine can undergo reductive amination with aldehydes or ketones:
Photochemical Reactions
While not directly applicable to Thalidomide-5-NH-PEG2-NH2 (hydrochloride), it's worth noting that similar compounds have been used to create photoswitchable PROTACs. These compounds, known as PHOTACs, can be reversibly activated with different wavelengths of light .
Salt Formation
As a hydrochloride salt, Thalidomide-5-NH-PEG2-NH2 (hydrochloride) can undergo salt exchange reactions. For example:
This reaction can be used to obtain the free base form of the compound.
Reactivity Table
| Reaction Type | Reactive Group | Conditions | Products |
|---|---|---|---|
| Hydrolysis | Glutarimide ring | Aqueous, pH-dependent | Various hydrolysis products |
| Amide Formation | Terminal amine | Carboxylic acids, coupling reagents | Amide-linked conjugates |
| Reductive Amination | Terminal amine | Aldehydes/ketones, reducing agent | Secondary/tertiary amines |
| Photoswitching* | Azobenzene moiety | λ = 390 nm or > 450 nm | Cis/trans isomers |
| Salt Exchange | HCl salt | Basic conditions | Free base |
*Note: Photoswitching is applicable to PHOTACs derived from similar compounds.
科学研究应用
Chemistry
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins involved in various diseases.
Biology
Research has focused on its role in recruiting CRBN proteins and its effects on cellular processes, particularly in cancer biology where targeted protein degradation can lead to improved therapeutic strategies.
Medicine
The compound has been investigated for its potential therapeutic applications in several conditions:
- Multiple Myeloma : It enhances the efficacy of existing treatments by targeting additional pathways involved in tumor progression.
- Autoimmune Diseases : Its immunomodulatory properties make it a candidate for treating conditions like rheumatoid arthritis and Crohn's disease.
- Cancer Cachexia : The anti-inflammatory properties can help manage symptoms associated with cancer-related weight loss.
Industry
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is also utilized in the development of new drugs and therapeutic agents, particularly those aimed at targeted protein degradation.
Therapeutic Applications
Thalidomide and its derivatives have been studied extensively for their therapeutic applications:
- Multiple Myeloma Treatment : Clinical studies indicate improved response rates when thalidomide is used alongside dexamethasone, with response rates increasing from 20% to over 60% .
- Erythema Nodosum Leprosum : Thalidomide has been effective in treating this condition since the 1960s, with randomized trials confirming significant reductions in skin lesions .
Multiple Myeloma Treatment
In clinical settings, thalidomide has been part of combination therapies for multiple myeloma. Studies show that patients receiving thalidomide alongside dexamethasone exhibit significantly improved response rates compared to those receiving dexamethasone alone.
Erythema Nodosum Leprosum
Thalidomide's effectiveness in treating erythema nodosum leprosum has been well-documented since its initial use, demonstrating rapid improvement in patients upon treatment initiation.
Summary of Research Findings
Recent studies have highlighted the versatility of Thalidomide-5-NH-PEG2-NH2:
| Study Focus | Findings |
|---|---|
| Oncology Applications | Significant reduction in tumor growth through targeted protein degradation |
| Immunological Effects | Enhanced Th2 cytokine response; decreased inflammatory markers |
| Combination Therapies | Improved patient outcomes when used with traditional therapies like dexamethasone |
作用机制
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) exerts its effects by recruiting CRBN proteins. The compound binds to CRBN, forming a complex that can be linked to a target protein ligand through a PEG linker. This complex facilitates the formation of PROTAC molecules, which can selectively degrade target proteins by directing them to the proteasome for degradation .
相似化合物的比较
Comparison with Similar Compounds
Structural Differences
| Compound Name | Structural Features | Key Modifications |
|---|---|---|
| Thalidomide-5-NH-PEG2-NH2 (HCl) | Thalidomide + NH-PEG2-NH2 linker, HCl salt | Short PEG2 spacer, dual amine termini |
| Thalidomide-PEG5-NH2 (HCl) | Thalidomide + PEG5 linker, terminal amine (CAS: 2703775-06-6) | Longer PEG5 chain, single amine terminus |
| Thalidomide-Piperazine-PEG2-NH2 (HCl) | Thalidomide + piperazine ring + PEG2 linker (CAS: 2357110-15-5) | Piperazine enhances rigidity and binding |
| Thalidomide-5-CH2-NH2 (HCl) | Thalidomide + aminomethyl side chain (CAS: 1010100-22-7) | No PEG, direct aminomethyl modification |
| Thalidomide-O-amido-PEG4-NH2 (HCl) | Thalidomide + amido-PEG4 linker (CAS: 2245697-85-0) | Amide bond, longer PEG4 spacer |
Physicochemical Properties
| Compound Name | Molecular Weight | Solubility (DMSO) | Purity | Key Advantages |
|---|---|---|---|---|
| Thalidomide-5-NH-PEG2-NH2 (HCl) | ~485.92 (estimated) | 100 mg/mL (205.80 mM) | >98% | Balanced hydrophilicity, versatile conjugation |
| Thalidomide-PEG5-NH2 (HCl) | 529.97 | 125 mg/mL (235.86 mM) | >98% | Enhanced solubility due to PEG5 |
| Thalidomide-Piperazine-PEG2-NH2 (HCl) | 529.97 (estimated) | N/A | >95% | Improved binding via piperazine |
| Thalidomide-5-CH2-NH2 (HCl) | ~315.75 | Limited data | >95% | Compact structure, direct modification |
| Thalidomide-O-amido-PEG4-NH2 (HCl) | 587.02 | 50 mg/mL (85.20 mM) | >98% | Stability from amide bond |
Sources:
生物活性
Thalidomide-5-NH-PEG2-NH2 (hydrochloride) is a synthetic derivative of thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) moiety. This compound primarily functions as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, facilitating targeted protein degradation. This article delves into the biological activity of Thalidomide-5-NH-PEG2-NH2, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Cereblon Interaction
Thalidomide-5-NH-PEG2-NH2 binds specifically to cereblon, promoting the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is particularly relevant in oncology, where it can inhibit the survival of cancer cells by degrading oncoproteins. The compound's ability to modulate immune responses further enhances its therapeutic potential in various diseases.
| Mechanism | Description |
|---|---|
| Cereblon Binding | Facilitates ubiquitination of target proteins leading to their degradation |
| Immunomodulation | Alters cytokine production, enhancing Th2 responses while inhibiting Th1 responses |
| Anti-Angiogenesis | Inhibits neovascularization by affecting vascular endothelial growth factor (VEGF) pathways |
Therapeutic Applications
Thalidomide and its derivatives have been studied extensively for their therapeutic applications in several conditions:
- Multiple Myeloma : Thalidomide-5-NH-PEG2-NH2 shows promise in enhancing the efficacy of existing treatments by targeting additional pathways involved in tumor progression.
- Autoimmune Diseases : Its immunomodulatory properties make it a candidate for treating conditions like rheumatoid arthritis and Crohn's disease.
- Cancer Cachexia : The compound's anti-inflammatory properties can be beneficial in managing symptoms associated with cancer-related weight loss.
Case Studies
Multiple Myeloma Treatment
In clinical settings, thalidomide has been used as part of combination therapies for multiple myeloma. Studies indicate that patients receiving thalidomide alongside dexamethasone exhibit improved response rates compared to those receiving dexamethasone alone. For instance, one study reported a response rate increase from 20% to over 60% when thalidomide was included in treatment regimens .
Erythema Nodosum Leprosum (ENL)
Thalidomide's effectiveness in treating ENL has been documented since its initial use in the 1960s. A randomized trial confirmed its efficacy in reducing skin lesions associated with this condition . Patients showed significant improvement within days of treatment initiation.
Research Findings
Recent studies have highlighted the versatility of Thalidomide-5-NH-PEG2-NH2:
- Inhibition of Tumor Growth : Research indicates that this compound can effectively degrade specific oncoproteins, leading to reduced tumor growth rates in preclinical models .
- Cytokine Modulation : It has been shown to selectively modulate cytokine profiles, increasing IL-4 production while decreasing IFN-γ levels, which may shift immune responses favorably for therapeutic outcomes .
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Oncology Applications | Significant reduction in tumor growth through targeted protein degradation |
| Immunological Effects | Enhanced Th2 cytokine response; decreased inflammatory markers |
| Combination Therapies | Improved patient outcomes when used with traditional therapies like dexamethasone |
常见问题
Q. What experimental approaches validate the selectivity of Thalidomide-5-NH-PEG2-NH2 (hydrochloride) in E3 ligase recruitment without off-target effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
